HS-Peg5-CH2CH2NH2 HS-Peg5-CH2CH2NH2
Brand Name: Vulcanchem
CAS No.: 1347750-20-2
VCID: VC8068832
InChI: InChI=1S/C12H27NO5S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h19H,1-13H2
SMILES: C(COCCOCCOCCOCCOCCS)N
Molecular Formula: C12H27NO5S
Molecular Weight: 297.41 g/mol

HS-Peg5-CH2CH2NH2

CAS No.: 1347750-20-2

Cat. No.: VC8068832

Molecular Formula: C12H27NO5S

Molecular Weight: 297.41 g/mol

* For research use only. Not for human or veterinary use.

HS-Peg5-CH2CH2NH2 - 1347750-20-2

Specification

CAS No. 1347750-20-2
Molecular Formula C12H27NO5S
Molecular Weight 297.41 g/mol
IUPAC Name 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Standard InChI InChI=1S/C12H27NO5S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h19H,1-13H2
Standard InChI Key CLMWLYNJZRFYHK-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCS)N
Canonical SMILES C(COCCOCCOCCOCCOCCS)N

Introduction

Chemical Structure and Physicochemical Properties

HS-PEG5-CH2CH2NH2 is a linear PEG derivative featuring a thiol (-SH) group at one terminus and a primary amine (-NH2) at the other, separated by a pentameric ethylene glycol chain. The hydrochloride salt form (HS-PEG5-CH2CH2NH2·HCl) is commonly employed to enhance stability and solubility.

Molecular Characteristics

  • Molecular Formula: C12H27NO5S\text{C}_{12}\text{H}_{27}\text{NO}_{5}\text{S} (free base); C12H28ClNO5S\text{C}_{12}\text{H}_{28}\text{ClNO}_{5}\text{S} (hydrochloride) .

  • Molecular Weight: 297.41 g/mol (free base); 333.87 g/mol (hydrochloride) .

  • SMILES Notation: SCCOCCOCCOCCOCCOCCN\text{SCCOCCOCCOCCOCCOCCN} .

  • Storage Conditions: -18°C to -20°C, protected from light and oxygen .

Table 1: Key Physicochemical Properties

PropertyValueSource
Purity≥90–98%
Solubility (DMSO)≥250 mg/mL (748.79 mM)
LogP-0.042 (calculated)
Rotatable Bonds16

The thiol and amine termini enable versatile conjugation chemistry, such as thiol-maleimide click reactions and amine-carboxylic acid couplings, making it ideal for constructing PROTACs .

Synthesis and Characterization

Synthetic Pathways

HS-PEG5-CH2CH2NH2 is synthesized through sequential etherification and functionalization steps:

  • PEG Backbone Preparation: A pentameric ethylene glycol chain is assembled via stepwise nucleophilic substitution reactions .

  • Thiol and Amine Introduction: The terminal hydroxyl groups are replaced with thiol (-SH) and amine (-NH2) functionalities using reagents like thiourea and ammonia .

  • Hydrochloride Salt Formation: The amine group is protonated with HCl to improve stability .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Confirms structural integrity and purity .

  • High-Performance Liquid Chromatography (HPLC): Validates ≥98% purity in commercial batches .

  • Mass Spectrometry: Matches the molecular weight (297.41 Da for free base) .

Applications in PROTAC Development

PROTACs are bifunctional molecules that recruit E3 ligases to tag target proteins for proteasomal degradation. HS-PEG5-CH2CH2NH2 serves as a critical linker due to its:

  • Flexibility: The PEG5 spacer (∼20 Å) ensures optimal distance between ligands .

  • Biocompatibility: PEG reduces immunogenicity and improves solubility .

  • Dual Reactivity: Thiol and amine groups enable site-specific conjugation .

Case Study: Androgen Receptor Degradation

In a landmark study, a PROTAC linking an androgen receptor ligand to the E3 ligase recruiter "nutlin" via HS-PEG5-CH2CH2NH2 induced 70% receptor degradation in HeLa cells at 10 μM within 7 hours . Proteasome inhibition with epoxomicin blocked this effect, confirming ubiquitin-proteasome dependency .

Table 2: PROTAC Linker Performance Comparison

Linker TypeLength (Å)Degradation EfficiencyReference
PEG3∼1550%
PEG5∼2070%
AlkylVariable30–60%

Pharmacokinetics and Formulation

Solubility and Stability

  • Aqueous Solubility: Limited (requires DMSO or PEG300 for in vivo use) .

  • Plasma Stability: PEGylation reduces opsonization, extending half-life in circulation .

Formulation Strategies

  • Nanoparticle Encapsulation: PEGylated liposomes enhance tumor targeting .

  • Lyophilization: Stabilizes PROTACs for long-term storage .

Recent Advances and Future Directions

Automated Synthesis

Capsule-based platforms now enable rapid PROTAC assembly using pre-functionalized HS-PEG5-CH2CH2NH2, reducing synthesis time from days to hours .

Targeted Drug Delivery

Functionalizing PEG linkers with tumor-homing peptides (e.g., RGD) improves cancer cell specificity .

Challenges

  • Linker Rigidity: Excessive flexibility may reduce degradation efficiency .

  • Cost: High-purity PEG linkers remain expensive (>$300/250 mg) .

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